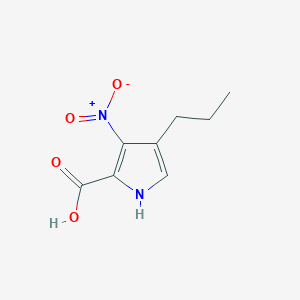

3-nitro-4-propyl-1H-pyrrole-2-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-nitro-4-propyl-1H-pyrrole-2-carboxylic Acid is a chemical compound with the molecular formula C8H10N2O4 . It has an average mass of 198.176 Da and a monoisotopic mass of 198.064056 Da .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as 3-nitro-4-propyl-1H-pyrrole-2-carboxylic Acid, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of 3-nitro-4-propyl-1H-pyrrole-2-carboxylic Acid consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with a nitro group at the 3-position, a propyl group at the 4-position, and a carboxylic acid group at the 2-position .Scientific Research Applications

Synthesis of Sterically Shielded Pyrrolidine Nitroxides

The synthesis of sterically shielded pyrrolidine nitroxides, which are known for their slow reduction rates, is a significant application of pyrrole derivatives. For instance, one study demonstrated that a tetraethyl derivative of 3-carboxy-PROXYL (a nitroxide) is reduced at a rate 60-fold slower than that for 3-carboxy-PROXYL, highlighting the potential of these compounds in applications requiring stable nitroxide radicals (Paletta et al., 2012).

Improvement of Critical Intermediate Steps

Another research application involves the improvement of critical intermediate steps in the synthesis of nitroxide-based compounds. For example, Powell et al. explored methods to reduce the carboxylic acid moiety in 3-carboxy-2,2,5,5-tetramethyl-pyrrolin-1-oxyl to an alcohol, which is a crucial step towards synthesizing spin-labeled nucleic acids (Powell et al., 2000).

Development of Reduction-Resistant Spin Labels and Probes

Dobrynin et al. presented a method for the synthesis of a reduction-resistant analog of widely used carboxy-PROXYL, demonstrating the highest stability in biological systems among pyrrolidine series nitroxides. This research underscores the importance of pyrrole derivatives in creating stable molecular probes for biophysical and biomedical applications (Dobrynin et al., 2021).

Mechanism of Action

Mode of Action

It is known that pyrrole derivatives can interact with various biological targets through different mechanisms . The alkylamine attacks the enol site of 3-deoxy-D-glucose forming an enamino diketone . Then, intramolecular cyclization of the amine moiety with the ketone produces a dihydropyrrole bearing formyl and hydroxy groups on the ring .

properties

IUPAC Name |

3-nitro-4-propyl-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-3-5-4-9-6(8(11)12)7(5)10(13)14/h4,9H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUWFSLRDWAXGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNC(=C1[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-4-propyl-1H-pyrrole-2-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2895034.png)

![8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2895038.png)

![4,6,7,8-Tetrahydro-3H-pyrrolo[2,1-c][1,2,4,6]thiatriazine 2,2-dioxide](/img/structure/B2895040.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2895043.png)